![molecular formula C10H13Cl2NO B3073180 3-(3-Chlorophenyl)morpholine CAS No. 1017396-60-9](/img/structure/B3073180.png)
3-(3-Chlorophenyl)morpholine
Overview
Description
“3-(3-Chlorophenyl)morpholine” is a chemical compound that contains a morpholine ring with a 3-chlorophenyl group attached to it . Morpholine is an organic chemical compound having the chemical formula O(C H 2 CH 2) 2 NH . This heterocycle features both amine and ether functional groups .
Synthesis Analysis
Morpholines can be synthesized from 1,2-amino alcohols and their derivatives, which are the most common starting materials for the preparation of morpholines . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis
The molecular structure of “3-(3-Chlorophenyl)morpholine” is C10H13CL2NO . It is a hydrochloride salt, which means it has been treated with hydrochloric acid .Chemical Reactions Analysis
Morpholines undergo various chemical reactions. For instance, they can be converted to their corresponding Schiff bases with the reaction with aromatic aldehydes . They can also undergo a [4+2] annulation reaction .Physical And Chemical Properties Analysis
“3-(3-Chlorophenyl)morpholine” has a molecular weight of 234.12 . It is recommended to be stored at room temperature .Scientific Research Applications
Synthesis and Characterization in Coordination Chemistry Morpholine derivatives, including 3-(3-Chlorophenyl)morpholine, play a crucial role in the synthesis and characterization of coordination compounds. These compounds are essential in various fields of chemistry and materials science due to their unique properties and potential applications.
Biological Activities
3-(3-Chlorophenyl)morpholine is a chemical compound that belongs to the class of morpholine derivatives. It has gained significant attention in scientific research due to its diverse biological activities. While specific biological activities of 3-(3-Chlorophenyl)morpholine are not mentioned, morpholine derivatives in general have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mechanism of Action
Target of Action
3-(3-Chlorophenyl)morpholine is a complex compound with a morpholine ring, which is a common structure in many bioactive compounds .
Mode of Action
For instance, some morpholine derivatives have been shown to act as monoamine releasers, with a preference for dopamine and noradrenaline release . This suggests that 3-(3-Chlorophenyl)morpholine may also interact with its targets to induce biochemical changes.
Biochemical Pathways
Indole derivatives, which share structural similarities with 3-(3-chlorophenyl)morpholine, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 3-(3-Chlorophenyl)morpholine may affect a wide range of biochemical pathways.
Pharmacokinetics
Morpholine derivatives are known to be systemic, with both curative and preventative qualities . This suggests that 3-(3-Chlorophenyl)morpholine may have similar properties, potentially influencing its bioavailability.
Result of Action
Given the broad-spectrum biological activities of morpholine and indole derivatives , it can be inferred that 3-(3-Chlorophenyl)morpholine may induce a variety of molecular and cellular changes.
Action Environment
It is known that environmental factors can significantly impact the effectiveness of similar compounds . Therefore, it is plausible that factors such as temperature, pH, and presence of other substances could influence the action of 3-(3-Chlorophenyl)morpholine.
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(3-chlorophenyl)morpholine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO/c11-9-3-1-2-8(6-9)10-7-13-5-4-12-10/h1-3,6,10,12H,4-5,7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVVLTFIYZDQMAU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)C2=CC(=CC=C2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chlorophenyl)morpholine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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